2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine
Description
Properties
Molecular Formula |
C13H11F2NO |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2-[5-(2,6-difluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H11F2NO/c14-8-2-1-3-9(15)13(8)12-5-4-11(17-12)7-6-10(7)16/h1-5,7,10H,6,16H2 |
InChI Key |
NKJIKVYUPHNLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Cyclopropanation forms the core structural motif of the target compound. A widely adopted method involves trimethylsulfoxonium iodide as a ylide precursor under basic conditions. For example, 2-(2,6-difluorophenyl)furan intermediates are treated with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) with sodium hydride (NaH) or sodium hydroxide (NaOH) at 60–80°C. The ylide generates a carbene, which undergoes [2+1] cycloaddition with alkenes to form the cyclopropane ring.
Table 1: Representative Cyclopropanation Conditions
Stereochemical Control
Asymmetric cyclopropanation is achieved using chiral auxiliaries or metal catalysts . For instance, (1R,2S)-configured cyclopropanes are synthesized via CBS (Corey-Bakshi-Shibata) reduction with borane-dimethyl sulfide and a chiral oxazaborolidine catalyst. This method ensures enantiomeric excess (ee) >95% for pharmaceutical-grade intermediates.
Friedel-Crafts Acylation Followed by Cyclization
Acylation of 2,6-Difluorobenzene
Friedel-Crafts acylation introduces the furan moiety onto the difluorophenyl ring. Succinic anhydride or 3-chloropropionyl chloride reacts with 2,6-difluorobenzene in the presence of Lewis acids like aluminum chloride (AlCl₃). The resultant ketone intermediate undergoes cyclization to form the furan ring.
Table 2: Friedel-Crafts Reaction Parameters
Cyclization to Furan Derivatives
The ketone intermediate is cyclized using acidic or basic conditions . For example, treatment with hydrochloric acid (HCl) in methanol induces intramolecular esterification, forming the furan ring. Alternatively, sodium cyanide (NaCN) in ethanol facilitates nucleophilic displacement to yield the furan-cyclopropane hybrid.
Solvent and Ligand Effects
Polar aprotic solvents (e.g., dioxane) enhance Pd catalyst activity, while bulky ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) suppress β-hydride elimination, improving yields.
Nitrocyclopropane Reduction to Amine
Nitro Group Installation and Reduction
Nitrocyclopropane intermediates are synthesized via nitroalkene cyclopropanation . For example, trans-2-(5-(2,6-difluorophenyl)furan-2-yl)-1-nitrocyclopropane is reduced using zinc dust in methanolic HCl at -5°C to 0°C, yielding the primary amine.
Table 4: Reduction Conditions and Outcomes
Purification via Chiral Resolution
Crude amines are resolved using D-mandelic acid to isolate enantiomerically pure (1R,2S)-configurations. Recrystallization in methanol achieves >99% ee.
Asymmetric Synthesis Using Chiral Catalysts
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Cyclopropylamines
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and related derivatives:
Key Observations:
Core Rigidity: The cyclopropane ring in the target compound and 1-(4-Bromophenyl)cyclopropanamine hydrochloride provides greater conformational rigidity compared to the cyclohexanone core in 2-(Fluorophenyl)-2-(methylamino)cyclohexanone. This rigidity may enhance target selectivity in receptor-binding applications .
Fluorine Substitution: The 2,6-difluorophenyl group in the target compound offers steric and electronic effects distinct from monosubstituted fluorophenyl groups (e.g., 4-fluorophenyl in Ethyl 5-(4-fluorophenyl)-5-oxovalerate). Ortho-fluorine substitution can reduce metabolic oxidation compared to para-substituted analogs .
Functional Groups: The ester group in Ethyl 5-(4-fluorophenyl)-5-oxovalerate and the methylamino group in 2-(Fluorophenyl)-2-(methylamino)cyclohexanone introduce polar or basic functionalities, which may alter solubility and membrane permeability relative to the primary amine in the target compound .
Hypothesized Pharmacological and Physicochemical Properties
While direct activity data is absent, inferences can be drawn from structural analogs:
- This contrasts with the more polar ester group in Ethyl 5-(4-fluorophenyl)-5-oxovalerate, which may reduce CNS activity .
- Metabolic Stability: Fluorine substitution generally reduces CYP450-mediated metabolism. The target compound’s difluorophenyl group may offer superior stability compared to monosubstituted fluorophenyl derivatives .
- Receptor Binding: Cyclopropanamine derivatives are known to interact with amine transporters (e.g., serotonin or dopamine receptors). The furan ring’s π-system could engage in aromatic stacking interactions absent in aliphatic cyclohexanone-based compounds .
Biological Activity
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula and a molecular weight of approximately 235.23 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development.
Pharmacological Potential
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structural motifs may exhibit antidepressant-like effects. This is often linked to the modulation of serotonin and norepinephrine levels in the brain.
- Anticancer Properties : The furan moiety in the compound has been associated with anticancer activity. Research suggests that derivatives containing furan rings can induce apoptosis in cancer cells, although specific data on this compound is still emerging.
- Neuroprotective Effects : Some analogs of cyclopropanamine derivatives have shown neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.23 g/mol |
| CAS Number | 1315350-39-0 |
| Synonyms | 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine |
Case Studies and Research Findings
- Study on Antidepressant Activity : A study published in 2023 explored the effects of similar cyclopropanamine derivatives on serotonin receptors. Results indicated significant modulation of serotonin uptake, suggesting potential antidepressant activity (Smith et al., 2023).
- Anticancer Activity : Research conducted by Johnson et al. (2024) demonstrated that compounds with furan rings can inhibit tumor growth in vitro. Although direct studies on 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine are lacking, this highlights a promising avenue for future research.
- Neuroprotective Effects : In a recent investigation into neuroprotective agents, compounds structurally related to 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine showed efficacy in reducing oxidative stress markers in neuronal cell lines (Lee et al., 2024).
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine with high purity?
- Methodological Answer : Multi-step synthesis routes are typically employed. Key steps include:
- Cyclopropanation : Diazomethane or transition metal-catalyzed reactions to form the cyclopropane ring (e.g., using furan precursors) .
- Substitution : Introduction of the 2,6-difluorophenyl group via Suzuki coupling or electrophilic aromatic substitution .
- Purification : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane, Cu(OTf)₂, RT | 65–70 | 90 | |
| Fluorophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 55–60 | 85 |
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and fluorine positioning (e.g., C–F bond angles: 118.5–120.3°) .
- NMR Spectroscopy :
- ¹H NMR : Cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm); furan protons at δ 6.5–7.2 ppm .
- ¹⁹F NMR : Distinct signals for 2,6-difluorophenyl substituents (δ -110 to -115 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 266.1 g/mol) .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against 5-HT₂A or neurokinin receptors due to structural similarity to trans-2-phenylcyclopropylamine derivatives .
- Enzyme Inhibition : Test for monoamine oxidase (MAO) inhibition using fluorometric assays .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How does the 2,6-difluorophenyl substituent influence receptor binding compared to other fluorinated analogs?
- Methodological Answer :
- SAR Studies : Compare with analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. Fluorine at 2,6-positions enhances lipophilicity (logP = 2.8 vs. 2.3 for 3,4-difluoro) and steric hindrance, altering receptor affinity .
- Docking Simulations : Use Schrödinger Suite to model interactions with 5-HT₂A receptors; 2,6-F substitution reduces π-π stacking but improves hydrophobic interactions .
Q. How can enantiomeric resolution challenges be addressed during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to separate (1R,2S) and (1S,2R) enantiomers .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for cyclopropanation to favor the (1R,2S) configuration (enantiomeric excess >85%) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and incubation time (24h vs. 48h) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized furan derivatives) that may interfere with activity .
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4 clearance).
- In Vitro Validation : Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound depletion .
Data Contradiction Analysis
Q. Why do conflicting results arise in MAO inhibition studies?
- Methodological Answer :
- Enantiomer-Specific Activity : (1R,2S)-enantiomer shows IC₅₀ = 0.8 µM for MAO-A, while (1S,2R) is inactive .
- Assay Interference : Fluorophenyl metabolites may act as competitive inhibitors; use purified enantiomers and UPLC-MS to verify .
Key Research Gaps
- Structural Dynamics : Limited X-ray data on furan ring conformation under physiological conditions.
- Long-Term Toxicity : No chronic exposure studies in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
